molecular formula C24H26N2O3S B3645968 N-mesityl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

N-mesityl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

Cat. No.: B3645968
M. Wt: 422.5 g/mol
InChI Key: PZYAUDYGRQNBOH-UHFFFAOYSA-N
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Description

“N-mesityl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide” is a chemical compound that has been synthesized for research purposes . It is a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity .


Synthesis Analysis

The synthesis of this compound involves the combination of thiazole and sulfonamide groups . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It has a linear formula of C27H28N4OS2 . More detailed structural information may be obtained through techniques such as X-ray crystallography or NMR spectroscopy, which are beyond the scope of this analysis.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented. Its molecular weight is 488.678 .

Future Directions

The future research directions for “N-mesityl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide” could involve further exploration of its antibacterial properties and potential applications in medicine . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable insights.

Properties

IUPAC Name

4-[(N-methylsulfonylanilino)methyl]-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-17-14-18(2)23(19(3)15-17)25-24(27)21-12-10-20(11-13-21)16-26(30(4,28)29)22-8-6-5-7-9-22/h5-15H,16H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYAUDYGRQNBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.